Product packaging for Ammonium diisopropylnaphthalenesulphonate(Cat. No.:CAS No. 68425-60-5)

Ammonium diisopropylnaphthalenesulphonate

Cat. No.: B13770068
CAS No.: 68425-60-5
M. Wt: 309.4 g/mol
InChI Key: CCIFHODZBDSCOI-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Naphthalenesulfonate Surfactants

Ammonium (B1175870) diisopropylnaphthalenesulphonate belongs to the family of alkylnaphthalene sulfonates, which are anionic surfactants. These molecules are characterized by a naphthalene (B1677914) ring structure to which one or more alkyl groups and a sulfonate group are attached. The combination of a hydrophobic alkylnaphthalene portion and a hydrophilic sulfonate group gives these compounds their surface-active properties, allowing them to reduce surface tension at interfaces. Naphthalenesulfonate surfactants are known for their excellent wetting and dispersing properties, as well as their stability in acidic, alkaline, and hard water conditions. They are utilized in a wide range of industrial applications, including as dispersing agents, emulsifiers, and wetting agents in textiles, agriculture, and emulsion polymerization.

Historical Perspectives on the Development and Early Industrial Relevance of Alkylnaphthalenesulfonates

The development of alkylnaphthalene sulfonates dates back to the early 20th century, emerging as some of the first synthetic surfactants. During World War I, Germany faced shortages of fats and oils used for soap production. This scarcity drove the research for soap substitutes, leading to the successful synthesis of alkylnaphthalene sulfonates from naphthalene, alcohols (like propanol (B110389) or butanol), and sulfuric acid. While their cleaning ability was not as potent as soap, their exceptional wetting and permeating capabilities, coupled with their resistance to hard water, made them highly valuable. researchgate.net

Initially, their primary application was in the textile industry for processes like dyeing and scouring. Their effectiveness as wetting and dispersing agents ensured even application of dyes and other treatments to fabrics. Over time, their use expanded to other industrial sectors, including the formulation of pesticides and industrial cleaners. Although they were later replaced in many detergent applications by more cost-effective petrochemical-based surfactants, alkylnaphthalene sulfonates remain relevant in specialty applications where their unique properties are advantageous. nih.gov

Structural Elucidation and Isomeric Considerations of Diisopropylnaphthalenesulphonate Anions

The structure of the diisopropylnaphthalenesulphonate anion is complex due to the potential for multiple isomers. The positions of the two isopropyl groups and the sulfonate group on the naphthalene ring can vary. The alkylation of naphthalene with propylene (B89431) typically yields a mixture of diisopropylnaphthalene (DIPN) isomers. nih.gov Spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the separation and identification of these DIPN isomers. nih.gov

The subsequent sulfonation of this isomeric mixture introduces further complexity. The position of the incoming sulfonate group is directed by the existing isopropyl groups, which are bulky and sterically hinder certain positions. The sulfonation of naphthalene itself is temperature-dependent, with sulfonation at lower temperatures favoring the alpha-position and higher temperatures favoring the beta-position. When alkyl groups are present, they influence the electrophilic aromatic substitution reaction, generally directing the sulfonate group to vacant positions that are sterically accessible. The final product is, therefore, a mixture of different diisopropylnaphthalenesulphonate isomers. The precise isomeric distribution will depend on the specific reaction conditions of both the alkylation and sulfonation steps.

Modern analytical techniques are essential for characterizing the final product. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or NMR can be used to separate and identify the various sulfonated isomers present in the mixture.

Table 1: Potential Isomeric Positions in Diisopropylnaphthalenesulphonate

Feature Possible Positions on Naphthalene Ring
Isopropyl Group 1 1- or 2- position
Isopropyl Group 2 Various positions depending on the first group's location and reaction conditions (e.g., 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 2,6-, 2,7-)

Research Significance and Academic Relevance of Ammonium Diisopropylnaphthalenesulphonate in Contemporary Chemical Science

In contemporary chemical science, this compound is of interest primarily for its role as a specialty surfactant. The presence of the ammonium cation (NH₄⁺) instead of a more common sodium ion can influence the surfactant's properties, such as its solubility and its interactions with other components in a formulation.

One area of academic and industrial research is in the field of agrochemical formulations . nih.govgoogle.com Surfactants are critical components of pesticide and herbicide formulations, acting as wetting agents to ensure even coverage on plant surfaces and as dispersing agents to maintain the stability of active ingredients in liquid concentrates. nih.govgoogle.com The specific structure of diisopropylnaphthalenesulphonate can offer advantages in terms of stability and effectiveness for particular active ingredients. The ammonium salt form may offer benefits in certain formulations, potentially enhancing the uptake of the active ingredient by the plant.

Another significant area of research is in emulsion polymerization . This process is used to synthesize a wide variety of polymers for applications in paints, adhesives, and textiles. Surfactants are essential for stabilizing the monomer droplets and the growing polymer particles. The choice of surfactant can influence the particle size, stability, and final properties of the polymer latex. Ammonium salts of alkylnaphthalene sulfonates are known to be effective emulsifiers in these systems. Research in this area focuses on how the specific structure of the surfactant, such as the branched alkyl groups in diisopropylnaphthalenesulphonate, affects the polymerization kinetics and the final polymer characteristics.

Furthermore, the study of quaternary ammonium surfactants, a class to which this compound is related, is an active area of research for a variety of applications, including their use in advanced materials and their biological interactions. nih.govmdpi.comnih.gov While specific research on the ammonium salt of diisopropylnaphthalenesulphonate is not abundant, the principles governing its behavior and potential applications can be inferred from studies on similar anionic surfactants and ammonium-containing compounds.

Table 2: Research Areas of Interest for this compound

Research Area Key Role of this compound
Agrochemical Formulations Wetting and dispersing agent to enhance pesticide efficacy.
Emulsion Polymerization Emulsifier to control polymer particle size and stability.
Colloid and Interface Science Study of surfactant properties and self-assembly in solution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O3S.H3N<br>C16H23NO3S B13770068 Ammonium diisopropylnaphthalenesulphonate CAS No. 68425-60-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68425-60-5

Molecular Formula

C16H20O3S.H3N
C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

azanium;2,3-di(propan-2-yl)naphthalene-1-sulfonate

InChI

InChI=1S/C16H20O3S.H3N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);1H3

InChI Key

CCIFHODZBDSCOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[NH4+]

physical_description

Liquid

Related CAS

12653-75-7 (Parent)

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Ammonium Diisopropylnaphthalenesulphonate

Precursor Synthesis and Purification Strategies for Diisopropylnaphthalene Intermediates

The primary precursor for ammonium (B1175870) diisopropylnaphthalenesulphonate is diisopropylnaphthalene (DIPN). The synthesis of DIPN is typically achieved through the Friedel-Crafts alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol in the presence of an acidic catalyst. nih.govrsc.org Common catalysts for this reaction include traditional mineral acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as solid acid catalysts such as amorphous silica-alumina and various zeolites. nih.gov

The alkylation of naphthalene can lead to a complex mixture of mono-, di-, and polyisopropylnaphthalene isomers. nih.gov In the context of producing a specific diisopropylnaphthalenesulphonate, controlling the isomeric distribution of the DIPN precursor is crucial. Shape-selective catalysts, such as H-mordenite zeolite, have been shown to favor the formation of specific isomers like 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN). rsc.orgrsc.orgjlu.edu.cn The use of such catalysts is advantageous as it can direct the synthesis towards the thermodynamically favored β,β'-substituted isomers, namely 2,6-DIPN and 2,7-DIPN. nih.gov

The resulting product from the alkylation reaction is a mixture containing various DIPN isomers, which have very similar physical and chemical properties, making their separation challenging. nih.gov A combination of purification techniques is often employed to isolate the desired DIPN isomer.

Distillation is typically the first step in the purification process. While it cannot effectively separate the different DIPN isomers due to their close boiling points, it is an essential method for the crude separation of the DIPN fraction from other alkylation byproducts. nih.gov

Crystallization is a key technique for the separation of DIPN isomers. Both melt crystallization and solvent crystallization methods are utilized. nih.govresearchgate.net A significant challenge in the separation of 2,6-DIPN and 2,7-DIPN is the existence of a low eutectic point, which can hinder the efficiency of suspension and melt crystallization at ambient temperatures. nih.gov Static melt crystallization, involving a three-stage process of crystallization, sweating, and melting, has been successfully applied to produce 2,6-DIPN with a purity of ≥99%. researchgate.net

Adsorption is another method used for the purification of DIPN isomers, often in conjunction with distillation and crystallization to achieve high-purity products. nih.gov

Purification Strategies for Diisopropylnaphthalene Isomers
Purification MethodDescriptionAdvantagesChallenges
DistillationInitial crude separation of the DIPN fraction from other alkylation products based on boiling point differences. nih.govEffective for bulk separation of different alkylation levels (mono-, di-, poly-). nih.govIneffective for separating DIPN isomers due to very close boiling points. nih.gov
Melt CrystallizationSeparation based on the differences in melting points of the isomers. researchgate.netCan achieve high purity (≥99%) for specific isomers like 2,6-DIPN. researchgate.netThe presence of a low eutectic point between 2,6-DIPN and 2,7-DIPN can limit separation efficiency. nih.gov
Solvent CrystallizationCrystallization from a solvent to enhance the separation of isomers. nih.govCan be used for further purification after initial crystallization steps. nih.govRequires the use of solvents, which may need to be recovered.
AdsorptionSeparation based on the differential adsorption of isomers onto a solid adsorbent. nih.govCan be used in combination with other methods to achieve high purity. nih.govMay require specific adsorbent materials and regeneration processes.

Aromatic Sulfonation Reactions: Mechanisms, Regioselectivity, and Isomer Control

The sulfonation of diisopropylnaphthalene involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic naphthalene ring. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃) or its protonated form acts as the electrophile. wikipedia.org The reaction is typically carried out using concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfuric acid. wikipedia.orgshokubai.org

The mechanism of aromatic sulfonation generally proceeds through the formation of a σ-complex (also known as an arenium ion), where the electrophile attacks the π-electron system of the aromatic ring. nih.govmasterorganicchemistry.com This is followed by the loss of a proton to restore the aromaticity of the ring. masterorganicchemistry.comyoutube.com The sulfonation reaction is notably reversible, which has implications for the control of isomeric products. wikipedia.org

The regioselectivity of the sulfonation of naphthalene and its derivatives is influenced by both kinetic and thermodynamic factors. quora.comacs.orgstackexchange.combrainly.inthecatalyst.org In the case of unsubstituted naphthalene, sulfonation at lower temperatures (around 80°C) favors the formation of naphthalene-1-sulfonic acid (the kinetically controlled product), while sulfonation at higher temperatures (around 160°C) leads to the formation of the more stable naphthalene-2-sulfonic acid (the thermodynamically controlled product). thecatalyst.org This is because the activation energy for the formation of the 1-isomer is lower, but the 2-isomer is sterically less hindered and therefore more stable. stackexchange.com

For diisopropylnaphthalene, the bulky isopropyl groups will exert a significant steric and electronic influence on the position of the incoming sulfonic acid group. The isopropyl groups are ortho-, para-directing activators. However, the steric hindrance from the isopropyl groups would be expected to disfavor substitution at the adjacent positions. The precise isomer distribution of diisopropylnaphthalenesulphonic acid will depend on the specific diisopropylnaphthalene isomer used as the starting material and the reaction conditions (temperature, reaction time, and catalyst).

Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation
ConditionTemperatureMajor ProductControlling FactorRationale
Kinetic ControlLow (e.g., 80°C for naphthalene) thecatalyst.org1-Naphthalenesulfonic acid (for naphthalene) thecatalyst.orgLower activation energy for the transition state. stackexchange.comThe reaction proceeds faster to form the less stable isomer. stackexchange.com
Thermodynamic ControlHigh (e.g., 160°C for naphthalene) thecatalyst.org2-Naphthalenesulfonic acid (for naphthalene) thecatalyst.orgFormation of the more stable product. stackexchange.comThe reversibility of the reaction allows for equilibration to the most stable isomer. stackexchange.com

Various catalysts can be employed to influence the efficiency and selectivity of aromatic sulfonation. While sulfuric acid itself acts as both a reagent and a catalyst, other Lewis acids can be used. wikipedia.org For substituted naphthalenes, the choice of catalyst can be critical in directing the sulfonation to a specific position.

In the broader context of naphthalene chemistry, catalysts are used to achieve selective functionalization. For instance, in the hydroconversion of naphthalenes, catalysts like Pd/TiO₂ have been shown to be highly active and selective. dntb.gov.ua While not directly related to sulfonation, this highlights the potential for developing selective catalytic systems for the functionalization of the naphthalene core. For the sulfonation of diisopropylnaphthalene, the use of specific catalysts could potentially enhance the formation of a desired isomer by influencing the stability of the transition states leading to different products. However, specific research on catalytic approaches for the sulfonation of diisopropylnaphthalene is not extensively documented in the available literature.

Amine Quaternization and Salt Formation Processes with Ammonia (B1221849)

The final step in the synthesis of ammonium diisopropylnaphthalenesulphonate is the neutralization of the diisopropylnaphthalenesulphonic acid with ammonia. This is an acid-base reaction that forms the ammonium salt. quora.com

The neutralization of sulfonic acids is a well-established process. google.com The reaction of a sulfonic acid with ammonia or an amine results in the formation of the corresponding ammonium or amine salt. For the synthesis of this compound, diisopropylnaphthalenesulphonic acid is treated with ammonia, typically in the form of aqueous ammonia (ammonium hydroxide) or anhydrous ammonia gas. quora.comgoogle.com

The optimization of this reaction involves controlling parameters such as temperature, pH, and the rate of addition of the neutralizing agent. The reaction between a strong acid (sulfonic acid) and a weak base (ammonia) is typically exothermic, and temperature control may be necessary to prevent side reactions or degradation of the product. nih.gov The neutralization is generally carried out until a neutral or slightly alkaline pH is achieved to ensure complete conversion to the salt. google.com The process can be performed by gradually adding the ammonia solution to the sulfonic acid solution with vigorous stirring to maintain homogeneity. google.com

The stoichiometry of the neutralization reaction between a monoprotic sulfonic acid and ammonia is a 1:1 molar ratio. quora.comquora.com

H-SO₃-R + NH₃ → [NH₄]⁺[SO₃-R]⁻

Where R represents the diisopropylnaphthalenyl group.

To ensure complete neutralization, a slight excess of ammonia may be used. The yield of the ammonium salt is typically high for such acid-base reactions, often approaching quantitative yields under optimized conditions. The final product, this compound, can be isolated by evaporation of the solvent (if the reaction is carried out in solution) or by direct crystallization if the product precipitates. The purity of the final product will depend on the purity of the starting diisopropylnaphthalenesulphonic acid and the careful control of the neutralization process to avoid the formation of byproducts. While specific yield data for the synthesis of this compound is not detailed in the searched literature, high yields are expected based on the nature of the reaction.

Advanced Purification and Isolation Techniques for High-Purity this compound

Achieving high-purity this compound is crucial for its performance in various applications. The crude product from the synthesis often contains unreacted starting materials, isomeric byproducts, and residual acids or salts. Several advanced purification and isolation techniques can be employed to refine the product to the desired specifications.

One common method is crystallization . This technique relies on the differences in solubility between the desired product and impurities in a given solvent system. The crude this compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the mother liquor. The choice of solvent is critical and can significantly impact the efficiency of the purification.

Extractive crystallization is another effective technique, particularly for separating the product from inorganic salts like ammonium sulfate (B86663) that may be present. scientific.net In this process, an extractant, such as an alcohol (e.g., ethanol, isopropanol, or n-butanol), is added to the aqueous solution of the crude product. scientific.net The extractant selectively dissolves the this compound, leaving the inorganic salts to crystallize out of the solution. scientific.net The purity and recovery of the final product can be optimized by carefully selecting the extractant and the solvent-to-water ratio. scientific.net

Table 1: Comparison of Extractants in Extractive Crystallization of Sulfonates scientific.net

ExtractantRelative Crystallization RatioRelative Purity of Extracted SulfonateRelative Sulfonate Recovery
n-ButanolLowHighLow
IsopropanolHighLowMedium
EthanolHighLowHigh

This table provides a qualitative comparison based on general principles of extractive crystallization for petroleum sulfonates, which can be analogous to this compound.

Chromatographic techniques , such as column chromatography, can also be used for purification, especially on a smaller scale or for producing very high-purity grades. In this method, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a mobile phase. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Finally, drying is a critical step to remove any residual solvent and moisture from the purified product. This can be achieved through various methods, including vacuum drying or spray drying, to obtain a stable, free-flowing powder.

Green Chemistry Principles and Sustainable Synthetic Approaches in the Production of this compound

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes. The production of this compound can be made more sustainable by focusing on several key areas.

Solvents are often used in the synthesis and purification of this compound. To minimize the environmental impact and reduce costs, effective solvent recovery and recycling strategies are essential. google.com

Distillation is a primary method for solvent recovery. maratek.com The used solvent, containing impurities, is heated to its boiling point. The solvent vaporizes, leaving the non-volatile impurities behind. The vapor is then condensed and collected as a purified solvent that can be reused in the process. maratek.com Multi-stage distillation processes can achieve high recovery rates. maratek.com

For solvent mixtures, fractional distillation can be employed to separate solvents with different boiling points.

Membrane filtration techniques, such as reverse osmosis, can also be used to separate solvents from dissolved impurities, allowing for the recovery and reuse of the solvent. asiachmical.com

Implementing a robust solvent recovery system not only reduces the consumption of fresh solvents but also minimizes the generation of hazardous waste, contributing to a more sustainable manufacturing process. maratek.com

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In the synthesis of this compound, the sulfonation step is critical for atom economy. The use of sulfur trioxide (SO₃) as a sulfonating agent generally offers a higher atom economy compared to sulfuric acid, as all the atoms of the SO₃ molecule are incorporated into the product. chemithon.com In contrast, when sulfuric acid is used, a molecule of water is produced as a byproduct for every molecule of sulfonic acid formed, leading to a lower atom economy.

Table 2: Theoretical Atom Economy for the Sulfonation of Diisopropylnaphthalene

Sulfonating AgentReactionByproductTheoretical Atom Economy
Sulfur Trioxide (SO₃)C₁₆H₂₀ + SO₃ → C₁₆H₁₉SO₃HNone100%
Sulfuric Acid (H₂SO₄)C₁₆H₂₀ + H₂SO₄ → C₁₆H₁₉SO₃H + H₂OWater (H₂O)~94%

Note: The neutralization step with ammonia also has a high atom economy.

Waste minimization is another crucial aspect of sustainable synthesis. The primary waste streams in the production of this compound can include spent acids, wash water containing impurities, and solvent residues.

To minimize waste, several strategies can be implemented:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) can maximize the yield of the desired product and reduce the formation of byproducts.

Catalyst Selection: The use of efficient and recyclable catalysts can improve reaction rates and selectivity, leading to less waste.

Waste Stream Treatment: Treating waste streams to recover valuable materials or neutralize hazardous components before disposal is essential. For instance, spent sulfuric acid can be recovered and reconcentrated for reuse. chemithon.com

By focusing on these green chemistry principles, the production of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Structural Elucidation and Spectroscopic Characterization of Ammonium Diisopropylnaphthalenesulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ammonium (B1175870) diisopropylnaphthalenesulphonate. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete assignment of all proton and carbon resonances can be achieved, confirming the isomeric identity of the diisopropylnaphthalene core and the position of the sulphonate group.

The ¹H NMR spectrum of ammonium diisopropylnaphthalenesulphonate provides crucial information regarding the number of different proton environments, their multiplicity, and their relative proximity. The aromatic region of the spectrum is particularly important for determining the substitution pattern on the naphthalene (B1677914) ring. The integration of the signals allows for a quantitative assessment of the protons in different parts of the molecule, which is essential for purity assessment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons. The presence of the sulphonate group significantly influences the chemical shifts of the attached aromatic carbon and its neighbors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Plausible Isomer of Diisopropylnaphthalenesulphonate Anion

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Naphthalene-H7.5 - 8.5125 - 145
Isopropyl-CH3.0 - 3.530 - 35
Isopropyl-CH₃1.2 - 1.520 - 25
Ammonium-H~7.0 (broad)-

Note: The exact chemical shifts are dependent on the specific substitution pattern of the isopropyl and sulphonate groups on the naphthalene ring. The values presented are typical ranges.

To unequivocally establish the bonding network within the this compound molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. sdsu.edu This is instrumental in identifying adjacent protons within the naphthalene ring system and confirming the connectivity between the methine and methyl protons of the isopropyl groups. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly powerful for identifying the points of attachment of the isopropyl groups and the sulphonate group to the naphthalene ring by observing correlations between the isopropyl protons and the aromatic carbons, and between the aromatic protons and the carbon bearing the sulphonate group. sdsu.eduyoutube.com

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elucidating the fragmentation pathways of this compound, further confirming its structure.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the diisopropylnaphthalenesulphonate anion. thermofisher.comnih.gov This precise mass measurement allows for the determination of the elemental composition of the ion, providing strong evidence for the molecular formula and corroborating the structure determined by NMR. nih.govresearchgate.net

Table 2: Calculated Exact Mass of a Diisopropylnaphthalenesulphonate Isomer

Ion Molecular Formula Calculated Exact Mass (m/z)
[C₁₆H₁₉O₃S]⁻C₁₆H₁₉O₃S291.1055

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the diisopropylnaphthalenesulphonate anion) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. wikipedia.orgunt.edu The analysis of the resulting fragment ions provides valuable information about the structural components of the molecule. wikipedia.orgunt.edu

Table 3: Plausible Fragmentation Pathways for the Diisopropylnaphthalenesulphonate Anion in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
291.1249.1C₃H₆ (Propene)Monoisopropylnaphthalenesulphonate anion
291.1211.1SO₃ (Sulfur trioxide)Diisopropylnaphthalene radical anion
291.1169.1C₃H₆ + SO₃Isopropylnaphthalene radical anion
249.1207.1C₃H₆ (Propene)Naphthalenesulphonate anion

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the characteristic vibrations of the ammonium cation (NH₄⁺) and the sulphonate group (-SO₃⁻). The N-H stretching vibrations of the ammonium ion typically appear as a broad band in the region of 3300-3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulphonate group give rise to strong absorption bands in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions, respectively.

Raman spectroscopy is well-suited for observing the vibrations of the non-polar naphthalene ring system and the C-H bonds of the isopropyl groups. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the ring stretching vibrations give characteristic signals in the 1600-1400 cm⁻¹ region.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
Ammonium (NH₄⁺)N-H Stretch3300 - 3000 (broad)IR
Ammonium (NH₄⁺)N-H Bend~1400IR
Aromatic C-HC-H Stretch3100 - 3000IR, Raman
Aliphatic C-HC-H Stretch3000 - 2850IR, Raman
Naphthalene RingC=C Stretch1600 - 1400IR, Raman
Sulphonate (SO₃⁻)Asymmetric S=O Stretch1250 - 1150IR
Sulphonate (SO₃⁻)Symmetric S=O Stretch1070 - 1030IR
Sulphonate (SO₃⁻)S-O Stretch~1000IR

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorphism Studies

The fundamental principle of XRD is Bragg's Law (nλ = 2d sinθ), which describes how X-rays are scattered by the electron clouds of atoms in a periodic lattice, resulting in a unique diffraction pattern. usp.orgcaltech.edu This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification and quantification. usp.org

A primary application of XRD in the study of this compound would be the investigation of polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs, while chemically identical, can exhibit distinct physical properties, including solubility, stability, and melting point. By analyzing the XRD patterns at various temperatures and humidity levels, researchers can identify and characterize different polymorphic forms of the compound. usp.org

While specific crystallographic data for this compound is not widely published, a typical single-crystal XRD analysis would yield the data shown in the illustrative table below.

Table 1: Illustrative Crystallographic Data from Single-Crystal XRD Analysis

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupDescribes the symmetry of the unit cell.P2₁/c
Unit Cell DimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95°
Volume (V)The volume of the unit cell.1557 ų
Molecules per Unit Cell (Z)The number of molecules in one unit cell.4

Advanced Chromatographic Methods for Purity Profiling and Isomer Separation

Chromatographic techniques are vital for assessing the purity of this compound and, critically, for separating its various structural isomers. The position of the isopropyl groups on the naphthalene ring leads to numerous isomers, such as the commercially significant 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN) and its common isomer, 2,7-DIPN. nih.gov The separation and quantification of these isomers are essential for quality control.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method's high efficiency allows for the separation of closely related isomers that are often difficult to distinguish using other techniques. nsf.gov

The separation of diisopropylnaphthalene (DIPN) isomers, the precursors to the sulphonated compound, is particularly challenging. Reversed-Phase HPLC (RP-HPLC) is a common approach, but achieving baseline separation of all isomers can be difficult. nsf.gov Specialized columns that leverage different interaction mechanisms are often employed. For instance, columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases can separate isomers based on π-π interactions between the stationary phase and the aromatic naphthalene rings of the analytes. nacalai.com This provides enhanced selectivity for structural isomers compared to standard C18 columns, which separate primarily based on hydrophobicity. nacalai.com

For the analysis of the final ammonium salt, which is more polar, the mobile phase composition would be adjusted, typically involving a mixture of water with an organic solvent like acetonitrile (B52724) or methanol, and potentially an ionic modifier to ensure good peak shape.

Table 2: Typical HPLC Conditions for Isomer Separation of Naphthalene Derivatives

ParameterConditionPurpose
ColumnCOSMOSIL 5PYE (4.6 mm I.D. x 150 mm)Utilizes π-π interactions for enhanced isomer selectivity. nacalai.com
Mobile PhaseMethanol/Water gradientSeparates compounds based on polarity and aromatic interactions. nacalai.com
Flow Rate1.0 mL/minEnsures optimal separation efficiency and analysis time.
DetectionUV at 210 nmDetects the aromatic naphthalene ring system. nacalai.com
Temperature30°CMaintains consistent retention times and peak shapes. nacalai.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and thermally stable compounds. Due to its nature as a non-volatile salt, this compound itself cannot be directly analyzed by GC-MS without derivatization. However, GC-MS is exceptionally well-suited for the analysis of volatile impurities and related compounds that may be present from the manufacturing process.

Potential impurities could include residual starting materials, such as the various isomers of diisopropylnaphthalene (DIPN), or by-products from the sulphonation reaction. researchgate.net The gas chromatograph separates these volatile components, and the mass spectrometer provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns, allowing for unambiguous identification. The analysis of DIPN isomers by GC is well-established, though achieving complete separation of all isomers like 2,6-DIPN and 2,7-DIPN can be challenging and may require specialized capillary columns of neutral or polar polarity. nih.gov

Table 3: Potential Volatile Impurities Analyzed by GC-MS

CompoundPotential SourceAnalytical Significance
Diisopropylnaphthalene (Isomer Mixture)Unreacted starting materialIndicates the completeness of the sulphonation reaction. researchgate.net
NaphthaleneStarting material impurity or side-reactionA common process-related impurity.
IsopropylnaphthaleneIncomplete alkylation of naphthaleneMonitors the efficiency of the initial alkylation step.
TriisopropylnaphthaleneOver-alkylation of naphthaleneA by-product indicating non-optimal reaction conditions. researchgate.net

Computational Chemistry and Theoretical Modeling of Ammonium Diisopropylnaphthalenesulphonate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the electronic properties and preferred spatial arrangements of molecules. For a molecule like ammonium (B1175870) diisopropylnaphthalenesulphonate, these calculations can predict its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to the diisopropylnaphthalenesulphonate anion, such as diisopropylnaphthalene (DIPN) isomers, provide a basis for understanding its electronic characteristics.

Theoretical calculations on 2,6-, 2,7-, and 2,3-DIPN isomers, performed at the B3PW91/6-311G* level, offer insights into the vibrational spectra and by extension, the electronic landscape of the diisopropylnaphthalene moiety. The agreement between theoretical and experimental vibrational spectra for known isomers like 2,6-DIPN is generally very good, often within a 10 cm⁻¹ interval, which validates the computational approach. Such studies help in assigning vibrational modes and understanding the influence of the isopropyl groups on the naphthalene (B1677914) core.

For the diisopropylnaphthalenesulphonate anion, DFT calculations would typically focus on the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. For anionic surfactants, the negative charge is predominantly localized on the sulfonate group, which significantly influences the molecular electrostatic potential and the energies of the frontier molecular orbitals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Diisopropylnaphthalenesulphonate Anion This table is illustrative and based on typical values for similar aromatic sulfonate compounds, as direct data for ammonium diisopropylnaphthalenesulphonate is not available.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons available to participate in chemical reactions.
LUMO Energy-1.2 eVRepresents the energy of the lowest energy unoccupied orbital, a key factor in electron acceptance.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment12.5 DA high dipole moment suggests a polar molecule with significant charge separation.

Ab Initio Calculations for Energetics of Conformations and Transition States

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the relative energies of different molecular conformations and the energy barriers of transition states. For the diisopropylnaphthalenesulphonate anion, the rotational freedom of the two isopropyl groups and the sulfonate group relative to the naphthalene ring system gives rise to multiple possible conformers.

Ab initio studies on related structures, such as the isopropyl cation, have established the preferred conformations and their relative energies. For instance, the C2 conformation of the isopropyl cation is found to be the most stable. Similarly, for diisopropylnaphthalenesulphonate, ab initio calculations could map out the potential energy surface associated with the rotation of the isopropyl groups. These calculations would reveal the most stable (lowest energy) conformation and the energy barriers between different conformations. This information is crucial for understanding the molecule's flexibility and how its shape influences its interaction with other molecules and surfaces.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in solution. MD simulations can provide detailed information about the dynamic processes of surfactant aggregation into micelles and their adsorption at interfaces.

While specific MD simulations for this compound are not readily found, studies on other branched-alkyl benzene (B151609) sulfonates offer a clear picture of what to expect. MD simulations of these surfactants in aqueous solution show their self-assembly into micellar structures above a certain concentration, known as the critical micelle concentration (CMC).

In a simulated aqueous environment, the hydrophobic diisopropylnaphthalene tails of the surfactant molecules would aggregate to minimize their contact with water, while the hydrophilic ammonium and sulphonate head groups would remain exposed to the aqueous phase. MD simulations can predict the size and shape of the resulting micelles, the distribution of water and counterions (ammonium) around the micelle, and the dynamics of individual surfactant molecules entering and leaving the micelle. The branched nature of the diisopropyl groups would likely lead to looser packing within the micelle core compared to linear alkyl chains, potentially affecting the micelle's size, shape, and solubilization capacity for nonpolar substances.

The primary function of surfactants is to adsorb at interfaces, such as the air-water or oil-water interface, and reduce the interfacial tension. MD simulations have been successfully used to model the adsorption of various surfactants at such interfaces.

For this compound, simulations would likely show the molecules orienting themselves with their hydrophobic diisopropylnaphthalene tails pointing towards the non-polar phase (air or oil) and the hydrophilic ammonium and sulphonate head groups remaining in the aqueous phase. The bulky and rigid nature of the diisopropylnaphthalene group would influence the packing of the surfactant molecules at the interface. Molecular dynamics simulations conducted on sodium branched-alkyl benzene sulfonates at a nonane/water interface have shown that the structure of the hydrophobic tail significantly affects the surfactant's orientation and the area it occupies at the interface. researchgate.netaip.org A larger hydrophobic size can act as a steric hindrance, influencing the packing density at the interface. researchgate.netaip.org

Table 2: Typical Parameters from MD Simulations of Anionic Surfactants at an Oil-Water Interface This table is illustrative and based on findings from simulations of similar branched anionic surfactants.

ParameterSimulated ObservationSignificance
Area per Surfactant Molecule60-80 ŲIndicates the packing density at the interface; influenced by the size of the hydrophobic group.
Interfacial Thickness15-20 ÅRepresents the width of the region where the surfactant molecules are located.
Orientation of Hydrophobic TailTilted with respect to the interface normalThe bulky aromatic group influences the tilt angle and packing efficiency.
Counterion DistributionConcentrated near the sulfonate head groupsShows the location of the ammonium ions in the interfacial region.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can also be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound, this would primarily involve the prediction of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can predict the vibrational frequencies and intensities of a molecule. As mentioned, DFT studies on diisopropylnaphthalene isomers have shown good agreement with experimental vibrational spectra. researchgate.net Similar calculations for the entire this compound molecule would allow for the assignment of specific peaks in its experimental IR and Raman spectra to particular vibrational modes, such as the stretching and bending of the S-O bonds in the sulfonate group, the C-H bonds of the isopropyl groups, and the vibrations of the naphthalene ring.

Quantum chemical calculations can also predict NMR chemical shifts. For the isopropyl cation, calculated 13C NMR chemical shifts have shown very good agreement with experimental data. researchgate.net For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for confirming its molecular structure and understanding the electronic environment of the different atoms in the molecule. The predicted spectra could be compared with experimentally obtained spectra to confirm the positions of the isopropyl and sulfonate groups on the naphthalene ring.

Structure-Property Relationship (SPR) Studies at a Molecular Level for Tailoring Performance

The performance of this compound as a surfactant, hydrotrope, or dispersing agent is intrinsically linked to its molecular architecture. Computational chemistry and theoretical modeling provide a powerful lens to investigate these structure-property relationships (SPR) at the atomic level. By systematically modifying structural parameters in silico and calculating their effect on key physicochemical properties, it is possible to tailor the compound's performance for specific applications.

The primary structural variables in this compound that dictate its properties are:

The isomeric configuration of the two isopropyl groups on the naphthalene ring.

The position of the sulphonate group.

The nature of the counter-ion (ammonium in this case) and its interaction with the anionic headgroup.

Theoretical models allow for the precise calculation of molecular descriptors that quantify these structural variations. These descriptors can then be correlated with macroscopic performance metrics through Quantitative Structure-Property Relationship (QSPR) models.

Key Molecular Descriptors and Their Influence on Performance

Detailed research findings from computational studies on analogous alkylnaphthalenesulphonates and other surfactants establish clear correlations between molecular structure and performance. These principles are directly applicable to understanding this compound.

Calculated Parameter: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. Molecular surface area and volume are descriptors for shape.

Performance Impact: Higher hydrophobicity generally leads to a lower critical micelle concentration (CMC), meaning the surfactant is more efficient. The shape of the hydrophobic tail influences the type of aggregate formed (e.g., spherical or rod-like micelles) and the packing density at an interface, which affects surface tension reduction. Symmetrical isomers like 2,6-diisopropylnaphthalene (B42965) may pack more efficiently into crystalline structures, affecting solubility. nih.gov

Electronic Properties and Counter-ion Interaction: The distribution of electron density in the molecule, particularly around the sulphonate headgroup, is crucial for its interaction with the ammonium counter-ion and with water molecules. Density Functional Theory (DFT) is employed to calculate properties like electrostatic potential and atomic charges.

Calculated Parameter: Molecular Electrostatic Potential (MESP) maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. The interaction energy between the ammonium cation (NH₄⁺) and the sulphonate anion (R-SO₃⁻) can be calculated.

Data from Theoretical Modeling

The following tables illustrate the type of data generated from computational studies to build SPR models for compounds like this compound. The data shown are representative examples based on established principles for alkylaryl sulphonates.

Table 1: Influence of Isomerism on Predicted Molecular Properties

This table shows how calculated molecular descriptors might vary for different isomers of diisopropylnaphthalenesulphonate.

IsomerCalculated logPMolecular Surface Area (Ų)Predicted Critical Micelle Concentration (CMC) Trend
2,6-DIPNS5.8350.5Low
2,7-DIPNS5.9352.1Low
1,5-DIPNS5.6348.9Medium
1,4-DIPNS5.5347.3High

DIPNS: Diisopropylnaphthalenesulphonate

Table 2: Analysis of Counter-ion Interaction

This table compares the calculated interaction energies and key properties for the sulphonate headgroup with an ammonium versus a sodium counter-ion, demonstrating how the choice of cation influences molecular-level properties.

ParameterAmmonium (NH₄⁺)Sodium (Na⁺)
Interaction Type Ion-Pairing with H-BondingPrimarily Electrostatic
Calculated Interaction Energy (gas phase) -115 kcal/mol-130 kcal/mol
Calculated Hydration Energy -78 kcal/mol-98 kcal/mol
Key Interaction Feature Directional N-H···O bondsNon-directional ionic bond

These theoretical data sets form the foundation of QSPR models. By developing a mathematical relationship between the descriptors (e.g., logP, surface area) and an experimentally measured property (e.g., CMC, surface tension), it becomes possible to predict the performance of novel or un-synthesized isomers. This in-silico screening process accelerates the design of molecules with optimized properties, reducing the need for extensive experimental synthesis and testing.

Interfacial and Solution Phase Behavior of Ammonium Diisopropylnaphthalenesulphonate

Micellization and Self-Assembly Phenomena in Aqueous and Non-Aqueous Systems

The amphiphilic nature of ammonium (B1175870) diisopropylnaphthalenesulphonate drives its self-assembly in both aqueous and non-aqueous environments. In aqueous solutions, the hydrophobic effect is the primary driving force for aggregation, where the nonpolar tails arrange to minimize contact with water molecules. wikipedia.orgnih.gov

The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) begin to spontaneously aggregate to form micelles. wikipedia.orgmdpi.com Below the CMC, the surfactant primarily exists as monomers, and properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles. wikipedia.org The CMC is a crucial parameter indicating the efficiency of a surfactant.

The CMC of an ionic surfactant like ammonium diisopropylnaphthalenesulphonate is highly sensitive to its environment. Key influencing factors include:

Temperature: For many ionic surfactants, the CMC value often passes through a minimum as the temperature increases. core.ac.uk

Electrolyte Concentration: The addition of an electrolyte (salt) typically lowers the CMC. The added ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, making it easier for them to aggregate. wikipedia.orgnih.gov

Presence of Organic Additives: Solvents or other organic molecules can influence the CMC by altering the solvent properties and interacting with the surfactant molecules. core.ac.uk

Hydrophobic Group Structure: For the broader class of alkylnaphthalene sulfonates, increasing the hydrophobicity (e.g., longer or more branched alkyl chains) generally leads to a lower CMC value. researchgate.net

The following interactive table illustrates the expected trends for the CMC of an alkylnaphthalene sulfonate under different conditions, based on established surfactant principles.

ConditionParameterExpected CMC Value (mol/L)Rationale
Standard25°C, Deionized WaterReference Value (e.g., 8 x 10-3)Baseline for comparison.
Temperature Change40°C, Deionized WaterSlightly Lower/HigherCMC often exhibits a minimum with temperature. core.ac.uk
Added Electrolyte25°C, 0.01 M NaClSignificantly Lower (e.g., 3 x 10-3)Salt shields head-group repulsion, promoting micellization. wikipedia.orgnih.gov
Added Co-solvent25°C, 5% EthanolHigherEthanol increases the solubility of the monomer, disfavoring aggregation.

The structure and shape of micelles are governed by the molecular geometry of the surfactant, which can be described by the critical packing parameter (CPP). This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic head group at the micelle surface, and the maximum effective length of the tail. wikipedia.org

Spherical Micelles: At concentrations just above the CMC, surfactants like this compound typically form spherical micelles. In this arrangement, the hydrophobic diisopropylnaphthalene tails form a liquid-like core, shielded from the water by the hydrophilic ammonium sulphonate head groups on the surface.

Rod-like or Cylindrical Micelles: As the surfactant concentration increases, or upon the addition of salt, spherical micelles can grow into larger, elongated rod-like or cylindrical structures. This transition occurs because the added electrolytes reduce the repulsion between head groups, allowing them to pack more closely together, which favors a geometry with lower curvature. ethz.ch

Vesicular Structures: While less common for simple single-chain surfactants, the formation of vesicles (hollow, bilayer spheres) can occur under specific conditions or in mixtures with other amphiphilic molecules.

The morphology of these self-assembled structures is critical to their function in applications such as emulsification and solubilization. nih.gov

The process of micellization is governed by thermodynamic principles. The key parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide insight into the spontaneity and driving forces of micelle formation. mdpi.com

These parameters are related by the equation: ΔG°mic = ΔH°mic - TΔS°mic

Gibbs Free Energy of Micellization (ΔG°mic): This value is always negative for a spontaneous process like micellization. It can be calculated from the CMC value and indicates the stability of the micelles. More negative values correspond to a greater tendency for the surfactant to form micelles. researchgate.netmdpi.com

Entropy of Micellization (ΔS°mic): For most surfactants in aqueous solution, this value is positive and large. The primary contribution is the significant increase in the entropy of the system resulting from the release of ordered water molecules that were surrounding the hydrophobic tails. This "hydrophobic effect" is the main driving force for micellization. wikipedia.orgcore.ac.uk

The following table presents illustrative thermodynamic data typical for anionic surfactants.

Thermodynamic ParameterTypical Value RangeInterpretation
ΔG°mic (kJ/mol)-20 to -40Spontaneous process; micelles are thermodynamically stable. researchgate.net
ΔH°mic (kJ/mol)-10 to +5Process can be exothermic or endothermic depending on temperature. mdpi.com
ΔS°mic (J/mol·K)+50 to +150Positive value indicates the process is primarily driven by an increase in entropy (hydrophobic effect). core.ac.uk

Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces

Beyond self-assembly in the bulk solution, this compound actively adsorbs at interfaces, such as the boundary between air and water or oil and water. This adsorption is responsible for its fundamental properties as a wetting agent and emulsifier. ethz.chnih.gov

The relationship between the concentration of a surfactant at an interface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. researchgate.netmdpi.com From this relationship, key interfacial parameters can be determined.

Surface Excess Concentration (Γmax): This represents the maximum possible concentration of surfactant molecules packed into the interface, effectively forming a monolayer. It is a measure of the density of the adsorbed surfactant film. Γmax can be calculated from the slope of the surface tension versus the logarithm of the surfactant concentration plot using the Gibbs Adsorption Isotherm. libretexts.orgnih.gov

Minimum Area per Molecule (Amin): Once Γmax is known, the average area occupied by each surfactant molecule at the interface can be calculated. Amin provides insight into how the molecules are packed at the interface. The bulky diisopropylnaphthalene group would be expected to result in a relatively large Amin compared to surfactants with linear alkyl chains. researchgate.net

Interfacial tension (or surface tension for a liquid-air interface) arises from the cohesive energy present between the molecules of a liquid. researchgate.net Water, with its strong hydrogen bonding network, has a high surface tension.

This compound reduces this tension by adsorbing at the interface in an ordered fashion:

Molecular Orientation: The amphiphilic molecules align themselves so that the hydrophobic diisopropylnaphthalene tail is directed away from the water (into the air or oil phase) and the hydrophilic ammonium sulphonate head group remains in the aqueous phase. ethz.ch

Disruption of Cohesive Forces: This adsorbed monolayer disrupts the strong cohesive forces (hydrogen bonds) between the surface water molecules. The presence of the surfactant's hydrophobic tails at the surface replaces the high-energy water-air or water-oil interface with a lower-energy surfactant-air or surfactant-oil interface. rsc.org

Surface Pressure: The reduction in surface tension is quantified as the surface pressure (Π), which is the difference between the surface tension of the pure solvent and the surface tension of the solution. The maximum surface pressure is achieved at the CMC (ΠCMC) and is a measure of the effectiveness of the surfactant in reducing surface tension. researchgate.net

This ability to significantly lower interfacial tension is fundamental to the surfactant's role in processes like emulsification, where it stabilizes droplets of one immiscible liquid within another, and wetting, where it allows water to spread over hydrophobic surfaces. researchgate.netmdpi.com

Interactions with Inorganic Surfaces and Colloidal Systems (e.g., minerals, pigments, nanoparticles)

The primary role of this compound in colloidal systems is to act as a wetting and dispersing agent, facilitating the stabilization of solid particles in a liquid medium. This functionality is crucial in industries such as paints, coatings, and agrochemical formulations. cymitquimica.comechemi.com The mechanism of interaction involves the adsorption of the surfactant molecule onto the surface of inorganic particles.

The hydrophobic diisopropylnaphthalene portion of the molecule adsorbs onto the particle surface, particularly those with low polarity, while the ionic sulfonate group extends into the aqueous phase. This orientation creates a stabilizing layer around the particles. This stabilization occurs through two primary mechanisms:

Electrostatic Repulsion: The anionic sulfonate groups create a negative surface charge on the particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from agglomerating or flocculating.

Steric Hindrance: The bulky diisopropylnaphthalene groups can also provide a physical barrier (steric hindrance) that keeps particles separated.

This dual-mode action makes it an effective agent for preventing the coagulation of latices and enhancing the stability of aqueous suspensions. connectchemicals.com In pigment dispersions, its use ensures uniform distribution of pigment particles, which is critical for achieving consistent color and optimal performance in paints and inks. cymitquimica.comechemi.com Similarly, in wettable powder agrochemical formulations, it aids in the dispersion of solid active ingredients in water, ensuring effective application. connectchemicals.com

Rheological Properties of this compound Solutions and Dispersions

The rheological properties of a liquid, such as its viscosity and response to shear stress, are critical for its application and performance. Surfactants like this compound can significantly influence the rheology of the solutions and dispersions in which they are used.

In its solid, neat form, dynamic viscosity is not an applicable property. basf.combasf.comfmc.comclaytonpp.com However, when dissolved in water or used to formulate a dispersion, it modifies the fluid's flow behavior. The related sodium salt is described as a hydrotrope, which is a compound that enhances the solubility of hydrophobic substances in water. neaseco.com This hydrotropic effect can alter the viscosity of a formulation.

The presence of the surfactant in a dispersion of inorganic particles (like pigments or minerals) affects the particle-particle and particle-solvent interactions. By preventing particle agglomeration, the dispersant can lead to a decrease in the viscosity of the dispersion at a given solids concentration, a phenomenon often desired for processing and application. The resulting dispersions often exhibit non-Newtonian behavior, most commonly shear-thinning (pseudoplasticity), where the viscosity decreases as the applied shear rate increases. wikipedia.org This property is advantageous in applications like coatings, which need to flow easily during application (high shear) but resist sagging or settling afterward (low shear).

While the compound is known to act as a viscosity modifier, specific quantitative data such as viscosity curves or the power-law index for solutions or dispersions of this compound are not widely published. The precise rheological impact would depend on factors including its concentration, the nature of the dispersed particles, pH, and temperature.

Below is a table summarizing typical properties of the analogous and more widely documented Sodium Diisopropylnaphthalenesulphonate, which provides context for the likely characteristics of the ammonium salt in solution.

PropertyValue / DescriptionReference
Chemical Name Sodium Diisopropylnaphthalenesulphonate cymitquimica.com
CAS Number 1322-93-6 cymitquimica.com
Appearance (as a commercial solution) Yellow to Amber Liquid neaseco.com
Primary Functions Wetting Agent, Dispersant, Hydrotrope, Emulsifier cymitquimica.comconnectchemicals.comneaseco.comalfa-chemistry.com
Solubility in Water Completely Soluble / Dispersible basf.comneaseco.com
pH (5% aqueous solution) 7.5 – 10.0 neaseco.com
Stability Offers acid and base stability, hard-water tolerance, and high temperature stability. neaseco.com

Environmental Fate and Degradation Pathways of Ammonium Diisopropylnaphthalenesulphonate Academic Research Perspective on Environmental Chemistry

Biodegradation Studies: Mechanisms of Microbial Metabolism and Identification of Metabolites

The biodegradation of alkylnaphthalene sulphonates is influenced by the structure of the molecule, including the length and branching of the alkyl chains. greenagrochem.com While specific studies on Ammonium (B1175870) Diisopropylnaphthalenesulphonate are not extensively available, research on related naphthalene (B1677914) sulphonate compounds provides insight into likely metabolic pathways. Generally, the naphthalene ring structure tends to resist rapid microbial breakdown due to its stability. greenagrochem.com

Microbial degradation of naphthalene sulphonates is typically initiated by an oxidative attack on the aromatic ring system. nih.gov Certain bacterial strains, such as Pseudomonas spp., have been shown to metabolize these compounds. nih.gov The process often begins with the enzymatic action of a dioxygenase, which hydroxylates one of the aromatic rings. This step can lead to the spontaneous elimination of the sulphonate group, a critical step known as desulphonation. nih.gov

Once desulphonated, the resulting intermediate, likely a dihydroxynaphthalene derivative, can enter the well-established "classical" naphthalene degradation pathway. nih.govmdpi.com This pathway involves further enzymatic reactions, including ring cleavage by another dioxygenase. The ring-cleavage product is then channeled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide, water, and biomass. mdpi.comsmujo.id Key intermediates in the general naphthalene pathway include compounds like salicylic (B10762653) acid and catechol. nih.gov

The branched diisopropyl groups on the naphthalene ring of Ammonium Diisopropylnaphthalenesulphonate are expected to influence its biodegradability. Branched alkyl chains can sometimes hinder enzymatic attack, potentially slowing the rate of degradation compared to their linear counterparts. greenagrochem.com

Table 1: Potential Key Stages in the Biodegradation of Alkylnaphthalene Sulphonates

Stage Description Key Enzymes (Examples) Potential Intermediates
Initial Attack Oxidation of the naphthalene ring. Naphthalene Dioxygenase Dihydrodiol derivative
Desulphonation Elimination of the sulphonate group (-SO₃⁻). May occur spontaneously after hydroxylation. Dihydroxynaphthalene
Ring Cleavage Opening of the aromatic ring structure. Dioxygenase Ring-cleavage carboxylated compounds

| Central Metabolism | Funneling of intermediates into primary metabolic cycles. | Various dehydrogenases, hydrolases, etc. | Salicylic acid, Catechol |

This table is based on generalized pathways for naphthalene and naphthalene sulphonate degradation and may not represent the specific pathway for the diisopropyl-substituted compound.

Photochemical Degradation under Simulated Environmental Conditions

Photochemical degradation, or photolysis, is a process where light energy drives chemical breakdown. For aromatic compounds in aquatic environments, this can be a significant degradation pathway. The photolysis of sodium arenesulphonates in aqueous solutions has been shown to proceed via pathways that include desulphonation. acs.org

The rate and extent of photochemical degradation can be influenced by various environmental factors. The presence of natural photosensitizers, such as humic and fulvic acids found in many surface waters, can accelerate the degradation of pollutants. researchgate.net These substances absorb light and produce reactive oxygen species (e.g., hydroxyl radicals) that can then attack the pollutant molecule. Research on naphthalene sulphonates has demonstrated that soluble substances isolated from urban bio-wastes can act as efficient photosensitizers, leading to a significant depletion of the parent compound under irradiation. researchgate.net

Hydrolytic Stability and Degradation Kinetics in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aryl sulphonic acids are known to be susceptible to hydrolytic desulphonation, which is the reverse of the sulphonation reaction used in their synthesis. wikipedia.org This reaction typically requires elevated temperatures and acidic conditions. wikipedia.org

R−C₆H₄SO₃H + H₂O → R−C₆H₅ + H₂SO₄ wikipedia.org

The stability of the carbon-sulphur bond in aromatic sulphonic acids against hydrolysis is influenced by the electronic properties of the aromatic ring. researchgate.net Generally, the stability increases with decreasing electron density in the ring. researchgate.net For this compound, the electron-donating nature of the two isopropyl groups might influence its hydrolytic stability compared to unsubstituted naphthalene sulphonate.

Under typical environmental pH and temperature conditions, the hydrolysis of the C-S bond in stable aromatic sulphonates is generally a slow process. brandeis.edu One study on various model sulphonic acid compounds found that aromatic-sulphonic acids degraded readily under hydrothermal conditions at 130°C, while alkyl sulphonic acids showed superior stability. brandeis.edu While specific kinetic data for this compound is not available, it is expected to be relatively stable to hydrolysis under normal ambient conditions in aquatic systems.

Adsorption and Mobility in Soil and Sediment Matrices

The transport and fate of a chemical in the subsurface environment are heavily dependent on its tendency to adsorb to soil and sediment particles. For organic compounds, this is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A low Koc value indicates weak adsorption and high mobility, suggesting a potential to leach into groundwater, while a high Koc value indicates strong adsorption and low mobility. chemsafetypro.com

Naphthalene sulphonates are highly water-soluble, which generally suggests a high potential for mobility in aquatic systems and soils. nih.gov For 2-naphthalene sulphonate, a related compound, the Koc value was empirically determined to be between 24.6 and 36.5 L/kg. wisconsin.edu This relatively low value suggests that it is not strongly retained by organic carbon and is likely to be mobile in saturated porous media. wisconsin.edu

Table 2: Soil Mobility Classification Based on Koc Values

Koc (L/kg) Mobility Class
0 - 50 Very High
50 - 150 High
150 - 500 Medium
500 - 2000 Low
2000 - 5000 Slight
> 5000 Immobile

Source: General classification criteria. Based on the Koc of 2-naphthalene sulphonate (24.6-36.5 L/kg), compounds of this class would fall into the "Very High" mobility category.

Analytical Methodologies for Environmental Monitoring and Quantification

Accurate quantification of this compound in environmental matrices like water, soil, and sediment is essential for assessing its fate and transport. Due to the complexity of these matrices, a multi-step analytical approach is typically required, involving sample extraction, cleanup, and instrumental analysis.

For naphthalene sulphonates, solid-phase extraction (SPE) is a commonly employed technique for pre-concentration and purification from aqueous samples. nih.gov Various SPE sorbents can be used, including those based on anion-exchange mechanisms to capture the negatively charged sulphonate group. nih.gov

The primary analytical technique for the quantification of naphthalene sulphonates is high-performance liquid chromatography (HPLC). nih.gov Separation is often achieved using reverse-phase (RP) chromatography. sielc.com Detection can be accomplished using a UV detector or, for higher sensitivity and selectivity, a fluorescence detector. acs.org

For unambiguous identification and confirmation, especially at trace levels, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov Electrospray ionization (ESI) is a suitable interface for these polar, ionic compounds. This approach provides high selectivity and sensitivity, allowing for quantification even in complex environmental samples. acs.orgnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for the non-sulphonated parent compound (diisopropylnaphthalene), which has been detected in environmental samples using this technique. nih.govkoreascience.kr

Table 3: Summary of Analytical Techniques for Naphthalene Sulphonates

Technique Purpose Advantages
Solid-Phase Extraction (SPE) Sample pre-concentration and cleanup Removes interferences, improves detection limits. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection Separation and quantification Robust, widely available, good sensitivity with fluorescence. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-sensitivity quantification and confirmation Excellent selectivity and very low detection limits. nih.govnih.gov

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of potential non-polar degradation products | Standard method for volatile and semi-volatile organics. nih.gov |

Table of Mentioned Compounds

Compound Name
This compound
2-naphthalene sulphonate
Catechol
Dihydroxynaphthalene
Diisopropylnaphthalene
Naphthalene

Future Research Directions and Unexplored Avenues for Ammonium Diisopropylnaphthalenesulphonate

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of alkylnaphthalene sulfonates often involves electrophilic aromatic substitution using concentrated sulfuric acid and alcohols, a process that can be energy-intensive and generate significant waste streams. google.comwordpress.com Future research should prioritize the development of greener and more efficient synthetic methodologies.

One promising avenue is the exploration of enzymatic synthesis . Lipases, for instance, have been successfully used to produce various sugar ester surfactants in a single step under mild conditions. tandfonline.comresearchgate.net Research into enzymes that can catalyze the specific alkylation and sulfonation of naphthalene (B1677914) would represent a significant leap towards a more sustainable production process. dtu.dk This bio-catalytic approach could reduce energy consumption and the use of harsh reagents.

Another area of focus should be the optimization of existing chemical routes to enhance their sustainability. This could involve the use of solid acid catalysts to replace liquid acids, thereby simplifying catalyst recovery and reducing waste. google.com Investigating reaction conditions that minimize the formation of by-products and allow for higher yields is also crucial. shokubai.org The development of photochemical methods, which can drive reactions at room temperature, also presents a novel and sustainable synthetic strategy. rsc.org

Synthetic Route Potential Advantages Research Focus
Enzymatic Synthesis Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. tandfonline.comIdentification and engineering of suitable enzymes (e.g., lipases, transferases) for naphthalene functionalization. dtu.dk
Green Chemistry Reduced energy consumption, catalyst recyclability, minimized by-product formation. google.comshokubai.orgDevelopment of solid acid catalysts, optimization of reaction parameters (temperature, solvents), and exploration of novel reactor designs. shokubai.org
Photochemical Synthesis Room temperature reactions, potential for novel reaction pathways. rsc.orgExploration of photosensitizers and light-driven catalytic cycles for the alkylation and sulfonation of naphthalene.

Exploration of New Application Domains in Advanced Materials and Chemical Processing

The unique surfactant properties of ammonium (B1175870) diisopropylnaphthalenesulphonate suggest its potential utility in a range of advanced applications beyond its current uses. Future research should systematically explore these new domains.

In chemical processing , ammonium diisopropylnaphthalenesulphonate could be explored as a process aid. For instance, its surface-active properties may be beneficial in enhancing reaction rates in multiphase systems by increasing the interfacial area between reactants. Its potential as a hydrotrope—a substance that enhances the solubility of hydrophobic compounds in aqueous solutions—could also be investigated for various industrial formulations. researchgate.net

Application Domain Potential Role of this compound Key Properties to Investigate
Polymer Composites Dispersing agent for nanofillers (e.g., carbon nanotubes, clays).Adsorption behavior on nanoparticle surfaces, impact on filler dispersion and composite properties.
Emulsion Polymerization Surfactant for stabilizing monomer emulsions and polymer latexes. windows.netgoogle.comCritical micelle concentration (CMC), influence on particle size distribution and latex stability. mdpi.com
Chemical Processing Aid Phase transfer catalyst, hydrotrope, interfacial tension reducer. researchgate.netImpact on reaction kinetics in multiphase systems, solubilization capacity for sparingly soluble organic compounds.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Compound Design

The advent of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to chemical research and development. nih.gov Integrating these computational tools into the study of this compound can accelerate the discovery of new applications and the design of improved derivatives.

Property prediction is a key area where ML can make a significant impact. By training models on existing data for various surfactants, it is possible to predict key properties of this compound, such as its critical micelle concentration (CMC), surface tension, and emulsifying power, under different conditions. This predictive capability can significantly reduce the need for time-consuming and costly experimental work.

Furthermore, AI can be employed for de novo compound design . Generative models can explore a vast chemical space to propose novel naphthalenesulfonate derivatives with optimized properties for specific applications. For example, AI could be used to design a derivative with enhanced biodegradability or superior performance in a particular formulation. This data-driven approach can guide synthetic efforts towards the most promising candidates, streamlining the development of next-generation surfactants.

AI/ML Application Objective Methodology Potential Impact
Property Prediction To accurately predict the physicochemical properties of the compound and its formulations.Develop quantitative structure-property relationship (QSPR) models using machine learning algorithms trained on surfactant databases.Reduced experimental effort and cost, faster screening of potential applications.
Compound Design To design novel naphthalenesulfonate derivatives with enhanced performance or sustainability.Employ generative AI models to explore the chemical space and propose new molecular structures with desired properties.Accelerated discovery of next-generation surfactants with tailored functionalities.

Deeper Understanding of Complex Interfacial Interactions in Multiphase Systems

While the basic surfactant properties of alkylnaphthalene sulfonates are known, a deeper, molecular-level understanding of their behavior at interfaces is lacking. Future research should focus on elucidating the complex interfacial interactions of this compound in multiphase systems, such as oil-water emulsions and solid-liquid dispersions.

Advanced analytical techniques can be employed to probe these interactions. For instance, dynamic surface tension measurements can reveal how quickly the surfactant adsorbs to a newly formed interface, which is crucial for processes like foaming and emulsification. unlv.edukruss-scientific.comresearchgate.net Neutron or X-ray scattering techniques could provide insights into the structure of micelles and the adsorbed surfactant layer at an interface.

A fundamental understanding of these interactions is essential for optimizing the performance of this compound in various applications. For example, in enhanced oil recovery, the ability of a surfactant to lower the interfacial tension between oil and water is paramount. frontiersin.org A detailed knowledge of the factors governing this behavior would enable the rational design of more effective surfactant formulations.

Research Area Key Questions to Address Experimental/Computational Techniques
Micellization Behavior What are the critical micelle concentration, aggregation number, and micelle structure in aqueous solution? nih.govSurface tensiometry, fluorescence spectroscopy, light scattering, molecular dynamics simulations.
Adsorption at Interfaces What is the kinetics of adsorption at liquid-liquid and solid-liquid interfaces? What is the structure of the adsorbed layer? unlv.eduDynamic surface/interfacial tension measurements, neutron/X-ray reflectometry, quartz crystal microbalance.
Emulsion Stability How does the surfactant stabilize oil-in-water or water-in-oil emulsions? What is its role in preventing droplet coalescence?Droplet size analysis, microscopy, interfacial rheology. researchgate.net

Design and Synthesis of Next-Generation Functionalized Naphthalenesulfonate Derivatives

Building upon a deeper understanding of structure-property relationships, a key future direction is the rational design and synthesis of next-generation functionalized naphthalenesulfonate derivatives with tailored properties. This involves strategically modifying the molecular structure of this compound to enhance its performance in specific applications or to impart novel functionalities.

One area of exploration is the synthesis of biodegradable derivatives . The naphthalene core is generally resistant to biodegradation, which can be an environmental concern. greenagrochem.comnih.govnih.govethz.ch Introducing labile groups, such as ester linkages, into the alkyl chains or modifying the aromatic core could enhance the biodegradability of these surfactants. greenagrochem.com

Another avenue is the development of stimuli-responsive surfactants . By incorporating functional groups that are sensitive to changes in pH, temperature, or light, it is possible to create "smart" surfactants whose properties can be switched on or off on demand. Such materials could have applications in areas like controlled drug delivery and switchable emulsions.

The synthesis of surfactant ionic liquids based on the naphthalenesulfonate anion is another exciting possibility. frontiersin.orgnih.gov These compounds could exhibit unique properties, such as high thermal stability and tunable solubility, opening up new application possibilities.

Derivative Class Design Strategy Targeted Properties Potential Applications
Biodegradable Surfactants Incorporation of ester or amide groups; use of bio-based building blocks. greenagrochem.comEnhanced biodegradability, reduced environmental persistence. businessresearchinsights.comEnvironmentally friendly cleaning products, agricultural formulations.
Stimuli-Responsive Surfactants Introduction of pH-sensitive (e.g., amine, carboxylic acid) or photo-responsive groups.Tunable aggregation and interfacial properties.Controlled release systems, smart coatings, switchable catalysts.
Surfactant Ionic Liquids Pairing the diisopropylnaphthalenesulphonate anion with functionalized organic cations. frontiersin.orgnih.govHigh thermal stability, tunable solvency, enhanced surface activity. frontiersin.orgHigh-temperature industrial processes, specialty lubricants, electrochemical applications.

Q & A

Q. What are the recommended methods for synthesizing and purifying ammonium diisopropylnaphthalenesulphonate in laboratory settings?

  • Methodology : Synthesis typically involves sulfonation of diisopropylnaphthalene followed by neutralization with ammonium hydroxide. Critical steps include controlling reaction temperature (60–80°C) and using anhydrous solvents to avoid hydrolysis. Purification via recrystallization in ethanol-water mixtures (3:1 v/v) is effective for isolating high-purity crystals. Characterization by HPLC (C18 column, mobile phase: 0.1 M ammonium phosphate buffer pH 6.5 and methanol [85:15]) ensures >98% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :
    • Structural analysis : Use 1^1H and 13^13C NMR to confirm substitution patterns on the naphthalene ring and isopropyl groups. IR spectroscopy identifies sulfonate stretching vibrations (~1180–1200 cm1^{-1}) .
    • Physicochemical properties : Measure solubility in polar solvents (e.g., water: 12.5 g/L at 25°C) and logP (estimated ~5.07) using shake-flask methods. Thermal stability is assessed via TGA/DSC, showing decomposition above 250°C .

Q. What safety protocols are essential when handling this compound in laboratory experiments?

  • Methodology : Follow OSHA guidelines for sulfonate handling. Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers at 4°C to avoid hygroscopic degradation. Monitor airborne exposure limits (PC-TWA: 5 mg/m3^3) using NIOSH-approved sampling methods .

Advanced Research Questions

Q. How can researchers optimize chromatographic methods (e.g., HPLC, LC-MS) for quantifying trace impurities in this compound?

  • Methodology :
    • Column selection : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) for baseline separation.
    • Mobile phase : Gradient elution with ammonium phosphate buffer (pH 3.0) and acetonitrile (85:15 to 50:50 over 20 min).
    • Detection : UV at 254 nm for sulfonate groups; LC-MS (ESI−) for impurity profiling (e.g., residual diisopropylnaphthalene). Validate method precision (RSD <2%) and LOD (0.1 µg/mL) .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:
    • pH stability : Prepare buffers (pH 2–12) using ammonium phosphate (pH 2–8) and sodium carbonate (pH 9–12). Incubate samples at 40°C for 30 days, analyzing degradation via HPLC.
    • Thermal stress : Expose samples to 60°C/75% RH for 14 days. Identify degradation products (e.g., naphthalene sulfonic acid) using high-resolution MS .

Q. How do metal ions (e.g., Fe3+^{3+}3+, Ca2+^{2+}2+) influence the reactivity of this compound in aqueous systems?

  • Methodology : Add metal chlorides (0.1–10 mM) to solutions of the compound. Monitor chelation effects via UV-Vis spectroscopy (shift in λmax_{max} from 270 nm to 290 nm for Fe3+^{3+} complexes). Use ICP-MS to quantify metal binding efficiency .

Q. What mechanisms explain the compound’s toxicity in biological systems, and how can these be modeled experimentally?

  • Methodology :
    • In vitro models : Expose human keratinocytes (HaCaT cells) to 0.1–10 mM solutions. Measure cell viability (MTT assay) and ROS production (DCFH-DA probe).
    • Molecular docking : Simulate interactions with sulfonate-binding enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Correlate findings with in vivo zebrafish embryo toxicity (LC50_{50} ~ 50 mg/L) .

Q. How should researchers address contradictions in data from different analytical techniques (e.g., NMR vs. XRD for crystal structure validation)?

  • Methodology : Apply multi-technique validation:
    • NMR : Confirm molecular conformation in solution.
    • XRD : Resolve solid-state packing discrepancies (e.g., polymorphism).
    • DFT calculations : Compare theoretical and experimental spectra to identify systematic errors. Publish raw datasets and computational parameters for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.